REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([C:7]2[C:17]3[CH:18]=[CH:19][C:20]([O-:22])=[CH:21][C:16]=3[O:15][C:14]3[C:8]=2[CH:9]=[CH:10][C:11]([CH:13]=3)=[O:12])[C:4]([C:23]([O-:25])=[O:24])=[CH:3][CH:2]=1.[Na+:26].[Na+].C1C=C2C(OC3(C4C(=C(I)C(O)=C(I)C=4)OC4C3=CC(I)=C(O)C=4I)C2=CC=1)=O.C1C=C(C2C3C(=C(I)C([O-])=C(I)C=3)OC3C=2C=C(I)C(C=3I)=O)C(C([O-])=O)=CC=1.[Na+].[Na+]>>[CH:2]1[CH:3]=[C:4]2[C:23]([O:25][C:7]3([C:8]4[CH:9]=[CH:10][C:11]([O-:12])=[CH:13][C:14]=4[O:15][C:16]4[CH:21]=[C:20]([O-:22])[CH:19]=[CH:18][C:17]3=4)[C:5]2=[CH:6][CH:1]=1)=[O:24].[Na+:26].[Na+:26] |f:0.1.2,4.5.6,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I
|
Name
|
C.I. 45430
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |